molecular formula C16H21BrN2OS B2762645 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309188-08-5

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2762645
CAS No.: 2309188-08-5
M. Wt: 369.32
InChI Key: CHATWVNANGIIAS-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane ( 2309188-08-5) is a sophisticated diazepane derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a 1,4-diazepane core, a seven-membered ring system that serves as a privileged scaffold in drug discovery, substituted at the 1-position with a 2-bromobenzoyl group and at the 4-position with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. Its molecular formula is C₁₆H₂₁BrN₂OS, with a molecular weight of 369.32 g/mol . The specific stereochemistry and substitution pattern of this molecule make it a valuable intermediate for the synthesis of novel psychoactive substances and for probing neurological pathways. The diazepane scaffold is widely recognized for its relevance in central nervous system (CNS) targeting compounds, often acting as modulators of neurotransmitter receptors . The 2-bromobenzoyl moiety provides a handle for further synthetic modification via cross-coupling reactions, while the thiolane group introduces sulfur-based hydrogen bonding potential and influences the compound's electron distribution and lipophilicity, factors critical for blood-brain barrier penetration . The calculated properties include an XLogP3 of 3.1, indicating good membrane permeability, and a topological polar surface area of 48.8 Ų . Recent patent literature highlights diazepane derivatives as key investigational compounds for the amelioration, prevention, and/or treatment of mental and neurological diseases, underscoring the therapeutic potential of this chemical class . Researchers utilize this compound primarily as a building block for developing novel ligands for GABAA receptor complexes or other CNS targets, given the established role of benzodiazepine-like structures in allosterically modulating GABAergic signaling—the primary inhibitory neurotransmitter system in the brain . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-bromophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2OS/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHATWVNANGIIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 2-position This is followed by the formation of the diazepane ring through a cyclization reaction involving appropriate amine precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of phenylmethanone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of phenylmethanone without the bromine atom.

    Substitution: Formation of various substituted phenylmethanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromophenyl group and a diazepane ring attached to a tetrahydrothiophene moiety. Its molecular structure allows for various interactions that can be exploited in different applications.

Chemistry

In synthetic chemistry, 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane serves as a building block for the synthesis of more complex molecules. Its unique structure facilitates the creation of derivatives that can exhibit varied chemical properties and biological activities.

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsOutcome
1BrominationPhenylmethanone + BromineIntroduction of bromine at the 2-position
2CyclizationAppropriate amine precursorsFormation of diazepane ring

Biology

In biological research, this compound is studied for its potential as a pharmacophore . The diazepane ring is significant due to its presence in many biologically active molecules, including pharmaceuticals. Research indicates that compounds containing diazepane structures often exhibit beneficial pharmacological properties.

Case Study: Pharmacological Evaluation
A study evaluated the biological activity of various diazepane derivatives, revealing that modifications to the bromophenyl group could enhance binding affinity to specific targets, such as receptors involved in neurotransmission and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties . It may serve as a lead compound for developing new drugs targeting specific biological pathways, including those related to cancer and microbial resistance.

Table 2: Potential Therapeutic Applications

Application AreaMechanism of ActionTarget Conditions
AnticancerInhibition of tumor growthVarious cancer types
AntimicrobialDisruption of microbial cell processesBacterial infections
Neurological DisordersModulation of neurotransmitter systemsAnxiety and depression

Industry

In the industrial sector, this compound can be utilized in developing new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for modifications that can tailor material properties for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity through halogen bonding, while the tetrahydrothiophene moiety can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane and its analogs:

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
1-(2-Bromo-5-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane 2-Bromo-5-methoxy Not provided Not provided Additional methoxy group at C5 of benzoyl
1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane 2-Methylsulfanyl C17H24N2OS2 336.5153 Bromine replaced with methylsulfanyl (SMe)
1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane 3-Chloro C16H21ClN2OS 324.8687 Halogen position shifted to C3; Cl vs. Br
1-[(4-Bromophenyl)acetyl]-1,4-diazepane 4-Bromo (acetyl group) C13H17BrN2O 297.19088 Acetyl linker instead of benzoyl; para-bromo

Key Observations:

The methylsulfanyl group in BK80973 introduces sulfur-mediated hydrophobic interactions, which may improve membrane permeability compared to bromine.

The acetyl linker in shortens the molecule, likely reducing conformational flexibility compared to the benzoyl group in the target compound.

Synthetic Accessibility: Palladium-catalyzed cross-coupling methods (e.g., using Pd(OAc)₂ and PPh₃ in ethanol/toluene ) are commonly employed for brominated analogs, suggesting feasible scalability for the target compound. Lower yields in related compounds (e.g., 44–51% in ) highlight challenges in diazepane functionalization, particularly with bulky substituents.

Research Findings and Trends

  • Dopamine D3 Receptor Targeting: Compounds like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide demonstrate the diazepane scaffold’s relevance in central nervous system drug discovery. The target compound’s bromine atom may enhance receptor affinity compared to smaller substituents (e.g., cyano or trifluoromethyl groups).

Biological Activity

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈BrN₂S
  • Molecular Weight : 320.28 g/mol

The presence of a bromobenzoyl group and a thiolane moiety suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with a thiolane derivative in the presence of a suitable base. This method allows for the formation of the diazepane ring while incorporating the thiolane group.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives containing thiolane rings have shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro assays indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of diazepane derivatives has been explored in several studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

For example, a related compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of various diazepane derivatives, including those with thiolane substituents. The results showed that compounds containing the thiolane structure had enhanced activity against Gram-positive bacteria compared to their non-thiolane counterparts. The study utilized agar diffusion methods and determined MIC values across multiple bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Pseudomonas aeruginosa

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, researchers synthesized several derivatives of diazepanes and tested them against MCF-7 cells. The lead compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. The study also reported that the compound induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step reactions, such as acylation of the diazepane core with 2-bromobenzoyl chloride under inert conditions. Key steps include:

  • Alkylation/Acylation : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate coupling .
  • Purification : Column chromatography with optimized solvent systems (e.g., hexanes/EtOAc with 0.25% Et3_3N) to isolate rotameric mixtures .
  • Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for diazepane:acylating agent) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regioselective substitution patterns and detect rotamers in solution .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the diazepane and thiolan moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility Screening : Test in polar (DMSO, ethanol) and non-polar solvents (hexanes) to identify optimal media for biological assays .
  • Stability Studies : Monitor degradation via HPLC under varying pH (4–10) and temperatures (4–37°C) to establish storage protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states for functional group modifications (e.g., substituting thiolan with other heterocycles) .
  • Molecular Dynamics Simulations : Evaluate binding affinities to hypothetical targets (e.g., GPCRs) using docking software (AutoDock, Schrödinger) .
  • Data-Driven Optimization : Machine learning to correlate structural features (e.g., bromobenzoyl electronegativity) with activity trends .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-Temperature NMR : Identify dynamic rotational barriers in the diazepane ring .
  • 2D NMR Techniques (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-bromobenzyl)-1,4-diazepane derivatives) .

Q. How can factorial design principles be applied to optimize reaction conditions for scaled-up synthesis?

  • Factor Screening : Test variables like temperature, catalyst loading, and solvent polarity using a 2k^k factorial design to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., time vs. yield) to predict optimal conditions .
  • Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to maintain reproducibility during scale-up .

Q. What methodologies are suitable for evaluating the compound’s stability under extreme thermal or photolytic conditions?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures and residual mass under nitrogen/air atmospheres .
  • Photostability Chambers : Expose to UV-Vis light (300–800 nm) and analyze degradation products via LC-MS .
  • Kinetic Modeling : Derivate rate constants for degradation pathways (e.g., hydrolysis of the bromobenzoyl group) .

Q. How can researchers address discrepancies between theoretical and experimental bioactivity data?

  • Dose-Response Refinement : Conduct IC50_{50}/EC50_{50} assays across multiple cell lines to account for variability .
  • Metabolite Profiling : Identify in vitro/in vivo metabolites (e.g., via liver microsome assays) that may alter activity .
  • Theoretical Reassessment : Re-parameterize computational models using experimental data to improve predictive accuracy .

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